molecular formula C11H14O2 B6255290 methyl 2-ethyl-3-methylbenzoate CAS No. 55262-13-0

methyl 2-ethyl-3-methylbenzoate

Cat. No.: B6255290
CAS No.: 55262-13-0
M. Wt: 178.2
InChI Key:
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Description

Methyl 2-ethyl-3-methylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from benzoic acid and methanol, characterized by the presence of an ethyl group and a methyl group on the benzene ring. This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-3-methylbenzoate can be synthesized through the esterification of 2-ethyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high conversion rates and selectivity. Microwave-assisted esterification has also been explored as a green and efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong base like sodium hydroxide, it can be hydrolyzed to produce 2-ethyl-3-methylbenzoic acid and methanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Hydrolysis: 2-ethyl-3-methylbenzoic acid and methanol.

    Reduction: 2-ethyl-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-ethyl-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may exert biological effects. The benzene ring allows for various interactions with aromatic receptors and enzymes, influencing its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 3-methylbenzoate

Uniqueness

Methyl 2-ethyl-3-methylbenzoate is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs .

Properties

CAS No.

55262-13-0

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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